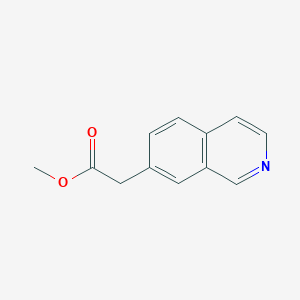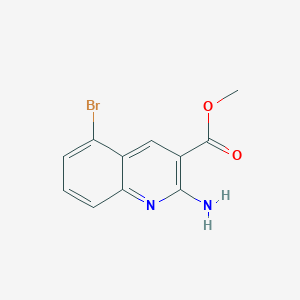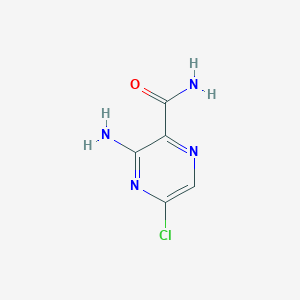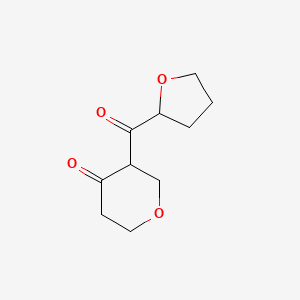![molecular formula C14H11BrN2 B13668355 2-(2-Bromophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B13668355.png)
2-(2-Bromophenyl)-8-methylimidazo[1,2-a]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Bromophenyl)-8-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)-8-methylimidazo[1,2-a]pyridine typically involves the cyclization of 2-aminopyridine with a suitable brominated precursor. One common method is the condensation reaction between 2-aminopyridine and 2-bromobenzaldehyde under acidic conditions, followed by cyclization to form the imidazo[1,2-a]pyridine core . The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid (PTSA) and a solvent like ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
2-(2-Bromophenyl)-8-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy derivatives, while oxidation with potassium permanganate can produce corresponding oxides.
科学的研究の応用
2-(2-Bromophenyl)-8-methylimidazo[1,2-a]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential anti-cancer, anti-inflammatory, and anti-viral activities.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its mechanism of action.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.
Material Science: The compound is explored for its potential use in the development of new materials with specific properties.
作用機序
The mechanism of action of 2-(2-Bromophenyl)-8-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the imidazo[1,2-a]pyridine core play a crucial role in binding to these targets and modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound without the bromine and methyl substituents.
2-Phenylimidazo[1,2-a]pyridine: Similar structure but without the bromine atom.
8-Methylimidazo[1,2-a]pyridine: Lacks the bromine atom but has the methyl group.
Uniqueness
The bromine atom allows for further functionalization through substitution reactions, while the methyl group can influence the compound’s biological activity and binding affinity to molecular targets .
特性
分子式 |
C14H11BrN2 |
|---|---|
分子量 |
287.15 g/mol |
IUPAC名 |
2-(2-bromophenyl)-8-methylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H11BrN2/c1-10-5-4-8-17-9-13(16-14(10)17)11-6-2-3-7-12(11)15/h2-9H,1H3 |
InChIキー |
FLRACHLPIUFCEM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC=CC=C3Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9-Methyl-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one](/img/structure/B13668282.png)

![6-Chloro-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13668292.png)
![tert-Butyl 3-(4-fluorobenzyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate](/img/structure/B13668295.png)
![Methyl 6-Bromo-5-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B13668304.png)
![5-Fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13668305.png)

![N-[3-[(4-Aminobutyl)Cbz-amino]propyl]-3,4-bis(benzyloxy)benzamide Trifluoroacetate](/img/structure/B13668320.png)


![6-Chloro-2,5-dimethylbenzo[d]thiazole](/img/structure/B13668332.png)
![4-Chloro-5-(methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13668344.png)

